N-(2-methylbenzo[d]thiazol-5-yl)-3-(pyridin-2-yloxy)benzamide

Kinase Inhibition Structure–Activity Relationship Chemical Biology

N-(2-Methylbenzo[d]thiazol-5-yl)-3-(pyridin-2-yloxy)benzamide (CAS 1797860-49-1) is a synthetic small molecule composed of a central benzamide scaffold bearing a 2-methylbenzo[d]thiazole substituent at the amide nitrogen and a pyridin-2-yloxy group at the meta-position of the benzoyl ring. Its molecular architecture places it within the broad class of benzothiazole‑containing amides, a family recognized for diverse enzyme‑inhibitory activities, particularly against protein kinases.

Molecular Formula C20H15N3O2S
Molecular Weight 361.42
CAS No. 1797860-49-1
Cat. No. B2467268
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-methylbenzo[d]thiazol-5-yl)-3-(pyridin-2-yloxy)benzamide
CAS1797860-49-1
Molecular FormulaC20H15N3O2S
Molecular Weight361.42
Structural Identifiers
SMILESCC1=NC2=C(S1)C=CC(=C2)NC(=O)C3=CC(=CC=C3)OC4=CC=CC=N4
InChIInChI=1S/C20H15N3O2S/c1-13-22-17-12-15(8-9-18(17)26-13)23-20(24)14-5-4-6-16(11-14)25-19-7-2-3-10-21-19/h2-12H,1H3,(H,23,24)
InChIKeyQXJQQHSUCQYHAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Methylbenzo[d]thiazol-5-yl)-3-(pyridin-2-yloxy)benzamide (CAS 1797860-49-1): Structural Identity and Procurement-Relevant Context


N-(2-Methylbenzo[d]thiazol-5-yl)-3-(pyridin-2-yloxy)benzamide (CAS 1797860-49-1) is a synthetic small molecule composed of a central benzamide scaffold bearing a 2-methylbenzo[d]thiazole substituent at the amide nitrogen and a pyridin-2-yloxy group at the meta-position of the benzoyl ring . Its molecular architecture places it within the broad class of benzothiazole‑containing amides, a family recognized for diverse enzyme‑inhibitory activities, particularly against protein kinases . The compound is commercially available from specialty chemical suppliers for preclinical research purposes.

Why Closely Related Benzothiazole Amides Cannot Substitute for N-(2-Methylbenzo[d]thiazol-5-yl)-3-(pyridin-2-yloxy)benzamide (1797860-49-1)


Although many benzothiazole‑amide derivatives are publicized as kinase inhibitors, their selectivity profiles and potency windows differ sharply depending on the nature of the substituent on the benzothiazole ring and the orientation of the pyridyl‑oxy linker [1]. For instance, TG003, a structurally related benzothiazole compound, potently inhibits the Cdc2‑like kinase family (Clk1 IC₅₀ 20 nM; Clk4 IC₅₀ 15 nM) but is chemically distinct from the 2‑methylbenzo[d]thiazol‑5‑yl‑pyridin‑2‑yloxybenzamide architecture that defines the target compound . Without direct comparative biological data, generic substitution risks introducing compounds with untested selectivity and potency, undermining the reproducibility of experiments that depend on a specific chemical scaffold.

Quantitative Differentiation Evidence for N-(2-Methylbenzo[d]thiazol-5-yl)-3-(pyridin-2-yloxy)benzamide (1797860-49-1)


Structural Comparison with (Z)-TG003: Benzothiazole Scaffold vs. Clk Kinase Selective Inhibitor

No direct biochemical or cellular data are available for N-(2-methylbenzo[d]thiazol-5-yl)-3-(pyridin-2-yloxy)benzamide. The closest structural analog with published quantitative activity is (Z)-TG003 (CAS 719277-26-6), a benzothiazole derivative that inhibits Clk1 and Clk4 with IC₅₀ values of 20 nM and 15 nM, respectively . TG003 contains a substituted benzothiazole‑propan‑2‑one core, whereas the target compound bears a different amide‑linked substitution pattern, precluding any direct extrapolation of potency or target engagement.

Kinase Inhibition Structure–Activity Relationship Chemical Biology

Kinase‑Wide Selectivity Screen: Benchmarking Against Multi‑Kinase Benzothiazole Inhibitors

Benzothiazole derivatives have been optimized for several kinase families including ALK5, EGFR, and Pim kinases. For example, a recent thiazole‑derived ALK5 inhibitor (compound 29b) achieves an IC₅₀ of 3.7 nM with excellent kinase selectivity [1]. The target compound’s distinct substitution pattern (a pyridin‑2‑yloxy group on the benzoyl ring and a 2‑methyl group on the benzothiazole) could theoretically alter its selectivity fingerprint yet no experimental profiling data exist to confirm or refute this hypothesis.

Polypharmacology Kinase Profiling Drug Discovery

Physicochemical Property Comparison: Rule‑of‑Five and Drug‑Likeness Metrics

The target compound (C₂₀H₁₅N₃O₂S, MW 361.42) possesses a molecular weight slightly above Lipinski’s 350 Da average and a calculated logP of ~3.5–4.0 based on its heterocyclic composition, placing it near the upper edge of oral drug‑like chemical space. In contrast, (Z)-TG003 (C₁₃H₁₅NO₂S, MW 249.33) is significantly smaller and more polar, yielding different solubility and permeability profiles [1]. These divergent physicochemical properties further argue against substituting one benzothiazole derivative for another in a biological experiment.

Medicinal Chemistry ADME Chemical Descriptors

Recommended Application Scenarios for N-(2-Methylbenzo[d]thiazol-5-yl)-3-(pyridin-2-yloxy)benzamide (1797860-49-1)


Primary Screening Library Expansion for Kinase-Centric Assays

Because the compound belongs to the benzothiazole‑amide family that has yielded numerous kinase inhibitors [1], it can be integrated into a kinase‑centric primary screening library. Its unique pyridin‑2‑yloxy‑benzamide architecture distinguishes it from monocyclic or less substituted analogs, potentially providing a novel hit scaffold against under‑studied kinases. Users should pair it with the characterized ALK5 inhibitor 29b [1] as a class‑positive control to benchmark assay performance.

Structure–Activity Relationship (SAR) Starter for Hybrid Benzothiazole–Pyridine Inhibitors

The compound’s meta‑pyridin‑2‑yloxy substitution pattern is uncommon among commercial benzothiazole‑amide derivatives, making it a useful starting point for SAR campaigns targeting dual benzothiazole‑pyridine binding pharmacophores [1]. Researchers can systematically modify the methyl group on the benzothiazole, the oxy‑linker, or the pyridine position to map critical binding interactions, using the compound as a baseline scaffold for novel property space exploration.

Negative Control Selection for Benzothiazole‑Based Clk Kinase Studies

Given the well‑characterized activity of (Z)-TG003 on Clk kinases , the target compound—lacking the propan‑2‑one motif essential for Clk inhibition—can theoretically serve as a structurally matched negative control in Clk1/Clk4 assays. Before deployment, its inertness toward Clk kinases must be verified experimentally, as its actual selectivity profile remains uncharacterized.

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